
4-(1,2-Dimethylcyclohexyl)-1,2-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,2-Dimethylcyclohexyl)-1,2-dimethylbenzene is an organic compound characterized by a cyclohexane ring substituted with two methyl groups and a benzene ring also substituted with two methyl groups. This compound is part of the larger family of substituted cyclohexanes and benzenes, which are known for their diverse chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Dimethylcyclohexyl)-1,2-dimethylbenzene typically involves the alkylation of a dimethylbenzene derivative with a dimethylcyclohexyl halide. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the benzene ring, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of a precursor compound under high pressure and temperature conditions. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used to achieve high yields and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,2-Dimethylcyclohexyl)-1,2-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to reduce any unsaturated bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1,2-Dimethylcyclohexyl)-1,2-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(1,2-Dimethylcyclohexyl)-1,2-dimethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dimethylcyclohexane: Similar in structure but lacks the benzene ring.
1,2-Dimethylbenzene: Similar in structure but lacks the cyclohexane ring.
4-(1-Methylcyclohexyl)-1,2-dimethylbenzene: Similar but with only one methyl group on the cyclohexane ring.
Uniqueness
4-(1,2-Dimethylcyclohexyl)-1,2-dimethylbenzene is unique due to the presence of both a substituted cyclohexane ring and a substituted benzene ring, which imparts distinct chemical properties and reactivity compared to its similar compounds.
Eigenschaften
CAS-Nummer |
922512-11-6 |
|---|---|
Molekularformel |
C16H24 |
Molekulargewicht |
216.36 g/mol |
IUPAC-Name |
4-(1,2-dimethylcyclohexyl)-1,2-dimethylbenzene |
InChI |
InChI=1S/C16H24/c1-12-8-9-15(11-13(12)2)16(4)10-6-5-7-14(16)3/h8-9,11,14H,5-7,10H2,1-4H3 |
InChI-Schlüssel |
WFAOIGIMFFNVDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC1(C)C2=CC(=C(C=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



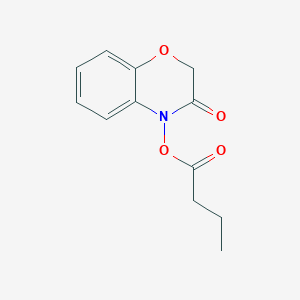
![2-[4'-(Triphenylsilyl)[1,1'-biphenyl]-3-yl]pyridine](/img/structure/B14177198.png)
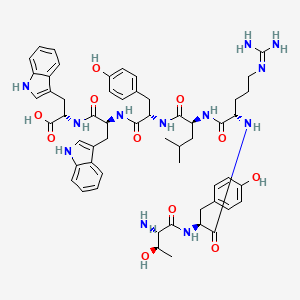


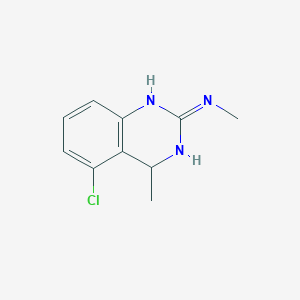
![4-Methoxy-6-[5-(4-methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14177219.png)
![2-[(Diphenylmethylidene)amino]-2,5-dimethylhex-4-enamide](/img/structure/B14177223.png)
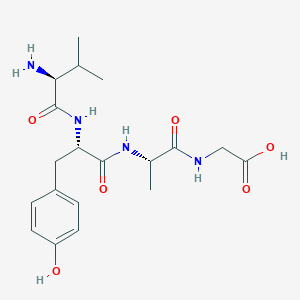

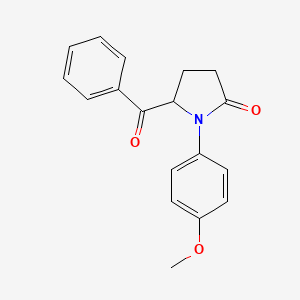
![6-{1-[(Piperazin-1-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14177241.png)
![4-{4-[4-(Methanesulfonyl)phenyl]butyl}piperidine](/img/structure/B14177250.png)
